molecular formula C4H4F3N3O B2358814 5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-amine CAS No. 1016735-53-7

5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B2358814
CAS No.: 1016735-53-7
M. Wt: 167.091
InChI Key: BLTDEAFEHVWPNN-UHFFFAOYSA-N
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Description

The compound appears to contain a trifluoroethyl group and an oxadiazole ring. Trifluoroethyl groups are often used in organic chemistry due to their ability to enhance the chemical and thermal stability of compounds . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and electron diffraction .


Chemical Reactions Analysis

The chemical reactions involving a compound depend on its functional groups. For instance, oxadiazoles can undergo a variety of reactions, including cycloaddition .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. These properties include melting point, boiling point, density, and solubility .

Scientific Research Applications

Synthesis Methods and Photoreactivity

Research has explored the photochemistry of fluorinated heterocyclic compounds, including 1,3,4-oxadiazoles. Studies have shown the primary photolytic intermediates from the cleavage of the ring O-N bond in these compounds, leading to distinct pathways for creating fluorinated 1,3,4-oxadiazoles. This research highlights the potential applications of these compounds in synthesizing target fluorinated structures, which are significant in various scientific fields due to their unique properties (Pace et al., 2004).

Synthesis of Derivatives

Another aspect of research focuses on developing efficient synthesis methods for 1,3,4-oxadiazole derivatives. A notable method involves a one-pot, four-component condensation reaction that allows the creation of 2,5-disubstituted 1,3,4-oxadiazole derivatives without any catalyst or activation, showcasing a more efficient approach to synthesizing these derivatives (Ramazani & Rezaei, 2010).

Antimicrobial and Antioxidant Properties

1,3,4-Oxadiazol-2-amine derivatives have been investigated for their antimicrobial and antioxidant activities. Some compounds in this category have shown promising antibacterial and antifungal properties, highlighting their potential applications in developing new antimicrobial agents (Saundane, Verma, & Katkar, 2013).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. For example, some compounds that target the CGRP pathway are used in the treatment of migraines .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be harmful if swallowed, cause skin or eye irritation, or may be hazardous if inhaled .

Properties

IUPAC Name

5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3N3O/c5-4(6,7)1-2-9-10-3(8)11-2/h1H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTDEAFEHVWPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=C(O1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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